(3AS,7AR)-3,3A,7,7A-Tetrahydroisobenzofuran-1(6H)-one
CAS No.:
Cat. No.: VC13890577
Molecular Formula: C8H10O2
Molecular Weight: 138.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10O2 |
|---|---|
| Molecular Weight | 138.16 g/mol |
| IUPAC Name | (3aS,7aR)-3a,6,7,7a-tetrahydro-3H-2-benzofuran-1-one |
| Standard InChI | InChI=1S/C8H10O2/c9-8-7-4-2-1-3-6(7)5-10-8/h1,3,6-7H,2,4-5H2/t6-,7-/m1/s1 |
| Standard InChI Key | GEWKOBVSQGLPLX-RNFRBKRXSA-N |
| Isomeric SMILES | C1C[C@@H]2[C@@H](COC2=O)C=C1 |
| Canonical SMILES | C1CC2C(COC2=O)C=C1 |
Introduction
Structural Characteristics and Stereochemical Configuration
Molecular Architecture
The compound features a bicyclic framework comprising a furanone ring fused to a cyclohexene moiety. Key structural parameters include:
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IUPAC name: (3aS,7aR)-3a,6,7,7a-tetrahydro-3H-2-benzofuran-1-one
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Stereochemistry: Chiral centers at positions 3a (S configuration) and 7a (R configuration), as confirmed by its InChIKey (GEWKOBVSQGLPLX-RNFRBKRXSA-N) .
The isobenzofuranone core adopts a half-chair conformation, with the cyclohexene ring introducing strain that influences reactivity. X-ray crystallography of analogous compounds, such as cis-4-cyclohexene-1,2-dicarboxylic anhydride, reveals similar distortion angles (β = 107.29° in space group P21/a) , suggesting shared conformational features.
Comparative Analysis with Structural Analogs
The compound belongs to a broader class of bicyclic anhydrides and lactones. Table 1 highlights its distinct properties relative to related molecules:
Table 1: Structural and Physicochemical Comparison of Bicyclic Compounds
Synthetic Methodologies
Catalytic Asymmetric Cascade Synthesis
A breakthrough route involves a three-component reductive alkylation followed by Michael-aldol reactions (Scheme 1) :
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Reductive alkylation: Prochiral aldehydes react with nitroalkanes in the presence of amino acid catalysts (e.g., L-proline derivatives).
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Michael addition: The intermediate enolate attacks α,β-unsaturated carbonyl compounds.
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Aldol cyclization: Intramolecular cyclization forms the bicyclic lactone with enantiomeric ratios up to 93:7 .
Key conditions:
This method achieves atom economy and avoids protecting groups, making it scalable for pharmaceutical applications .
Grignard-Mediated Functionalization
Alternative approaches utilize alkynyl Grignard reagents to construct the cyclohexene moiety. For example:
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Step 1: Formation of alkynyl Grignard (e.g., EtMgBr) from ethyl bromide and magnesium .
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Step 2: Coupling with tert-butyldiphenylsilane-protected alkynols .
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Step 3: Pd-catalyzed stannylation (Bu₃SnH, Pd(PPh₃)₄) to install stereochemical complexity .
While less enantioselective than cascade methods, this route provides access to derivatives for structure-activity studies .
Physicochemical Properties
Stability and Reactivity
The lactone ring exhibits moderate hydrolytic stability under neutral conditions but undergoes ring-opening in basic media. Key reactions include:
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Nucleophilic attack: Amines or alcohols open the lactone to yield hydroxy acids or esters.
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Diels-Alder reactivity: The cyclohexene moiety participates as a diene in [4+2] cycloadditions .
Spectroscopic Characterization
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¹H NMR (CDCl₃): Signals at δ 1.3–2.1 ppm (cyclohexene protons), δ 4.5–5.0 ppm (furanone oxygen-proximal CH₂) .
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¹³C NMR: Carbonyl resonance at δ 175–180 ppm, olefinic carbons at δ 120–130 ppm .
Applications in Organic Synthesis
Chiral Building Block
The compound serves as a precursor to tetronic acids and tetrahydroisobenzofuran-1,5-diones—scaffolds prevalent in bioactive molecules . For example:
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Antibacterial agents: Functionalization at C-6 yields analogs with Gram-positive activity .
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Antiviral compounds: Introduction of sulfoxide groups via thiophilic reactions (e.g., using 8 equiv Me₂S) modulates target binding .
Polymer Chemistry
Though less common than anhydride analogs, its lactone ring participates in ring-opening polymerizations to form biodegradable polyesters.
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